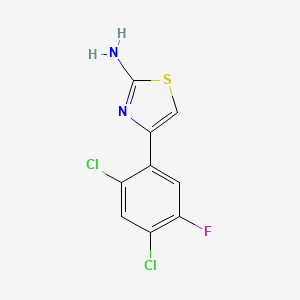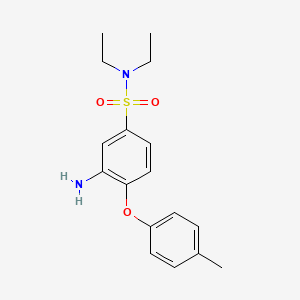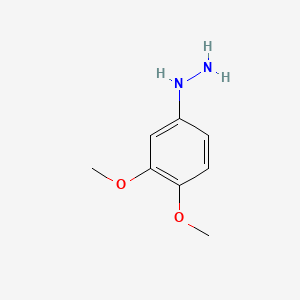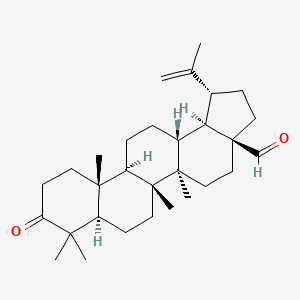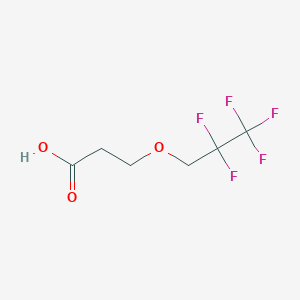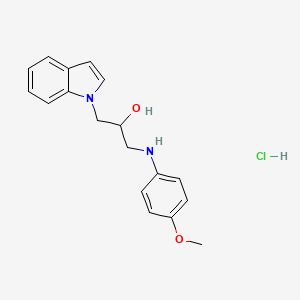
1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would include the basic information about the compound such as its IUPAC name, common names, structural formula, and molecular formula.
Synthesis Analysis
This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties such as melting point, boiling point, solubility, and stability.科学的研究の応用
Pharmacokinetics and Bioavailability
Walczak (2014) developed a sensitive LC-MS/MS method for the simultaneous determination of new aminopropan-2-ol derivatives, including variants of the compound , to study their pharmacokinetics and bioavailability in rats. This research highlights the compound's relevance in evaluating β-adrenolytic activity, providing foundational pharmacokinetic parameters such as terminal half-lives and absolute bioavailability, which are crucial for drug development and therapeutic application Walczak, 2014.
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, closely related to the compound of interest, for their corrosion inhibition efficiency on stainless steel in acidic environments. Their findings demonstrate the potential industrial application of such compounds in protecting metals against corrosion, a significant issue in industries such as oil and gas, and construction Vikneshvaran & Velmathi, 2017.
Adrenolytic Activity
Research by Groszek et al. (2009) on the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers showed significant decreases in systolic and diastolic blood pressure, antiarrhythmic activity, and affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These findings indicate the compound's potential in developing treatments for cardiovascular diseases by targeting adrenoceptors Groszek et al., 2009.
Antimicrobial and Antiradical Activity
The work by Čižmáriková et al. (2020) explored the antimicrobial and antiradical activity of derivatives related to the compound , providing insight into their potential as biologically active agents against pathogens and their use in designing new antimicrobial and antioxidant compounds Čižmáriková et al., 2020.
Synthesis and Biological Activity
Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized Schiff bases containing the indole group from Tryptophan and various aldehydes, including derivatives similar to the compound of interest, and examined their antimicrobial activity. This study further underscores the versatile nature of indole-based compounds in synthesizing biologically active molecules Radhakrishnan, Balakrishnan, & Selvaraj, 2020.
Safety And Hazards
This would cover any known safety issues or hazards associated with the compound, including toxicity data and handling precautions.
将来の方向性
This would discuss potential future research directions or applications for the compound.
特性
IUPAC Name |
1-indol-1-yl-3-(4-methoxyanilino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-22-17-8-6-15(7-9-17)19-12-16(21)13-20-11-10-14-4-2-3-5-18(14)20;/h2-11,16,19,21H,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXZBYQUAANPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(CN2C=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
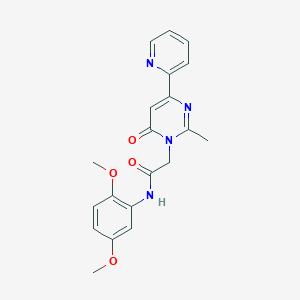
![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)
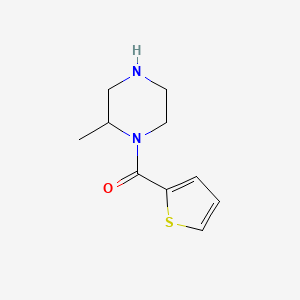
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
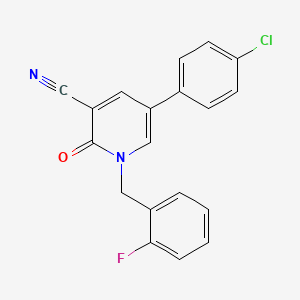
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)
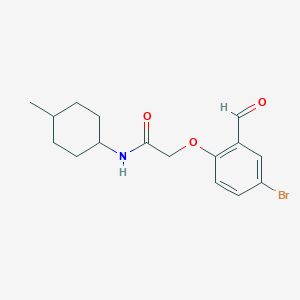
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)
